Cas no 2248176-31-8 ((2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid)

(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 2248176-31-8
- (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid
- EN300-6506019
- SCHEMBL18082642
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- インチ: 1S/C8H12F2O2/c1-5(7(11)12)2-6-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12)/t5-/m0/s1
- InChIKey: WYELERVPQFSRJQ-YFKPBYRVSA-N
- ほほえんだ: FC1(CC(C[C@@H](C(=O)O)C)C1)F
計算された属性
- せいみつぶんしりょう: 178.08053595g/mol
- どういたいしつりょう: 178.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506019-1.0g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 1g |
$2745.0 | 2023-05-30 | ||
Enamine | EN300-6506019-0.25g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 0.25g |
$2525.0 | 2023-05-30 | ||
Enamine | EN300-6506019-5.0g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 5g |
$7961.0 | 2023-05-30 | ||
Enamine | EN300-6506019-0.05g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 0.05g |
$2306.0 | 2023-05-30 | ||
Enamine | EN300-6506019-10.0g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 10g |
$11805.0 | 2023-05-30 | ||
Enamine | EN300-6506019-2.5g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 2.5g |
$5380.0 | 2023-05-30 | ||
Enamine | EN300-6506019-0.1g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 0.1g |
$2415.0 | 2023-05-30 | ||
Enamine | EN300-6506019-0.5g |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
2248176-31-8 | 0.5g |
$2635.0 | 2023-05-30 |
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acidに関する追加情報
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic Acid: A Comprehensive Overview
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid, identified by the CAS number 2248176-31-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and a chiral center at the second carbon atom. The presence of the cyclobutane ring introduces interesting stereochemical properties, making it a valuable molecule for studying conformational effects in organic compounds.
The synthesis of (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid involves a multi-step process that typically begins with the preparation of the cyclobutane derivative. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this chiral center, ensuring high enantiomeric excess. The use of transition metal catalysts, such as palladium or rhodium complexes, has been pivotal in achieving these results. Researchers have also explored alternative methods, including enzymatic resolutions and dynamic kinetic resolutions, to further optimize the synthesis process.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The cyclobutane ring is known to impart rigidity to molecular structures, which can enhance bioavailability and target binding affinity. Recent studies have demonstrated that derivatives of (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid exhibit potent activity against various enzyme targets, including kinases and proteases. These findings suggest that this compound could serve as a lead molecule for developing novel therapeutic agents.
In addition to its pharmacological applications, (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid has also been studied for its role in materials science. The fluorinated cyclobutane moiety contributes to unique electronic and mechanical properties, making it a candidate for advanced materials such as polymers and liquid crystals. Recent research has focused on understanding the self-assembly behavior of this compound under different conditions, which could lead to innovative applications in nanotechnology.
The stereochemistry of (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid plays a crucial role in determining its physical and chemical properties. The (2S) configuration imparts specific optical activity and influences the molecule's interaction with biological systems. Researchers have employed various analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the spatial arrangement of atoms in this compound. These studies have provided valuable insights into its conformational flexibility and stability.
Recent advancements in computational chemistry have further enhanced our understanding of (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid. Quantum mechanical calculations have been used to predict its electronic structure and reactivity under different conditions. These computational models have complemented experimental studies by providing detailed information about the molecule's energy landscape and transition states during chemical reactions.
In conclusion, (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid is a versatile compound with diverse applications across multiple disciplines. Its unique structure and stereochemical properties make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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